4'-[4-(Trifluoromethyl)phenylsulfamoyl]acetanilide
Description
Contextualizing the Significance of Sulfamoylacetanilide Architectures in Chemical Research
The sulfamoylacetanilide scaffold is a significant structural motif in the field of medicinal chemistry. This framework combines a sulfonamide group with an acetanilide (B955) moiety, both of which are prevalent in a variety of biologically active compounds. Sulfonamides, often referred to as "sulfa drugs," were among the first antimicrobial agents and continue to be a cornerstone in the development of therapeutics. researchgate.netresearchgate.net Their derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, diuretic, and anticancer properties. researchgate.netnih.gov
The acetamide (B32628) portion of the scaffold also contributes to the pharmacological potential of these molecules. The acetamide group is found in numerous clinically prescribed drugs and is recognized for its therapeutic potential in targeting various disease models. nih.gov The combination of these two pharmacologically important groups in the sulfamoylacetanilide architecture creates a versatile platform for the design of novel therapeutic agents. nih.govresearchgate.net Researchers are actively exploring conjugates of such scaffolds to develop new classes of pharmacological agents for various pathological conditions. nih.govresearchgate.net
Structural Characteristics and Chemical Substructure Analysis of 4'-[4-(Trifluoromethyl)phenylsulfamoyl]acetanilide
The chemical structure of this compound is characterized by the strategic arrangement of three key substructures: an acetanilide group, a central phenylsulfamoyl bridge, and a terminal trifluoromethylphenyl moiety.
The acetanilide component consists of an N-phenylacetamide group. wikipedia.org Acetanilide itself is a historical analgesic and antipyretic compound. wikipedia.org In this molecule, the acetyl group (-COCH₃) is attached to a nitrogen atom, which is in turn bonded to a benzene (B151609) ring.
The phenylsulfamoyl group (-SO₂NH-phenylene-) acts as a linker. The sulfonamide linkage (-SO₂NH-) is a critical functional group known for its ability to mimic the transition state of various enzymatic reactions, making it a valuable component in the design of enzyme inhibitors. nih.gov
The 4-(trifluoromethyl)phenyl group is a benzene ring substituted with a trifluoromethyl group (-CF₃) at the para position. The trifluoromethyl group is a common substituent in modern medicinal chemistry due to its unique electronic properties and metabolic stability. nih.govresearchgate.net The high electronegativity of the fluorine atoms can significantly alter the physicochemical properties of a molecule, such as its acidity, lipophilicity, and binding affinity to biological targets. nih.gov
The systematic connection of these substructures results in the full chemical name this compound. The '4-' indicates the para-position of the sulfamoyl group on the acetanilide's phenyl ring.
Research Trajectories and Scope of Academic Investigation for this compound
While specific research on this compound is not extensively documented in publicly available literature, its structural components suggest several potential avenues for academic investigation. The known biological activities of related sulfonamide and acetamide derivatives provide a strong basis for hypothesizing its potential applications.
Enzyme Inhibition Studies: Given that the sulfonamide scaffold is a key feature in many enzyme inhibitors, a primary research trajectory would be to screen this compound against a panel of enzymes. nih.gov For instance, sulfonamides are well-known inhibitors of carbonic anhydrase and various proteases. nih.gov The presence of the trifluoromethyl group could enhance its inhibitory potency and selectivity.
Antimicrobial and Anticancer Activity: The historical success of sulfonamides as antimicrobial agents suggests that this compound could be investigated for its potential antibacterial or antifungal properties. researchgate.net Furthermore, numerous sulfonamide-containing compounds have demonstrated antitumor activity, making cancer cell line screening another logical research direction. researchgate.net
Anti-inflammatory Properties: Both sulfonamides and acetanilides have been associated with anti-inflammatory effects. researchgate.netwikipedia.org Therefore, investigating the potential of this compound to modulate inflammatory pathways, for example, through the inhibition of cyclooxygenase (COX) enzymes, would be a relevant area of study.
Structure-Activity Relationship (SAR) Studies: A systematic investigation into the structure-activity relationships of this compound and its analogs would be a crucial research trajectory. This would involve synthesizing derivatives with modifications to the acetanilide, phenylsulfamoyl, or trifluoromethylphenyl moieties to understand how these changes impact biological activity. This approach is fundamental in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
N-[4-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O3S/c1-10(21)19-12-6-8-14(9-7-12)24(22,23)20-13-4-2-11(3-5-13)15(16,17)18/h2-9,20H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXUOQVZWOFZIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Retrosynthetic Dissection of 4'-[4-(Trifluoromethyl)phenylsulfamoyl]acetanilide
A logical retrosynthetic analysis of the target molecule identifies the sulfamoyl (S-N) bond as the most strategic point for disconnection. This bond is typically formed late in the synthesis by reacting a sulfonyl chloride with an amine. This primary disconnection yields two key precursors: 4-acetamidobenzenesulfonyl chloride and 4-(trifluoromethyl)aniline (B29031).
Further disconnection of the 4-acetamidobenzenesulfonyl chloride at the amide bond suggests a synthesis from 4-aminobenzenesulfonyl chloride, which itself can be derived from aniline (B41778) through a sequence of acetylation, chlorosulfonation, and deprotection, or more directly from acetanilide (B955). The precursor 4-(trifluoromethyl)aniline can be sourced commercially or synthesized from p-chlorobenzotrifluoride. google.com This retrosynthetic pathway breaks the target molecule down into readily available starting materials.
Synthetic Pathways to the Acetanilide Moiety and its Functionalization
The formation of the acetanilide core is achieved through the N-acetylation of an aryl amine, typically aniline or a substituted derivative. Acetylation is a crucial step, often employed to protect the amino group and to control its reactivity and directing effects in subsequent reactions. ijcrt.orglibretexts.org Various methods have been developed for this transformation, each with its own advantages regarding reaction conditions, yield, and environmental impact.
Common acetylating agents include acetic anhydride (B1165640) and acetyl chloride. ijarsct.co.inias.ac.in The reaction can be catalyzed by acids or bases and performed under various conditions, including solvent-free systems or in aqueous media. ijcrt.orgias.ac.in
| Acetylating Agent | Catalyst/Conditions | Key Features |
| Acetic Anhydride | Glacial Acetic Acid | Well-established, common laboratory method. ijarsct.co.in |
| Acetic Anhydride | Vinegar (Acetic Acid) | Eco-friendly, weakly acidic condition, high yield at room temperature. ijcrt.org |
| Acetyl Chloride | Brine Solution (with NaOAc/TEA) | Utilizes a highly reactive but cheap reagent in an aqueous medium. ias.ac.in |
| Acetonitrile | Trimethylsilyl iodide (in situ), Microwave | Selective for aromatic amines; avoids toxic acylating reagents. researchgate.net |
| Ethyl/Butyl Acetate | Catalytic Acetic Acid | Uses esters as the acyl source, offering an alternative to more reactive agents. rsc.org |
| Acetyl Chloride | Iodine | Solvent-free, rapid, and quantitative N-acylation at room temperature. tandfonline.com |
Once the acetanilide core is formed, the next key step is the introduction of the sulfonyl group onto the aromatic ring. This is typically accomplished through an electrophilic aromatic substitution (EAS) reaction, specifically chlorosulfonation. libretexts.orgijarsct.co.in
The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group. ijarsct.co.inwvu.edu Due to the steric bulk of the acetamido group, the incoming electrophile is predominantly directed to the para position. libretexts.orgwvu.edu This regioselectivity is crucial for the synthesis of the desired 4-substituted product. The reaction of acetanilide with chlorosulfonic acid (ClSO₃H) introduces the chlorosulfonyl (-SO₂Cl) group directly onto the ring, yielding 4-acetamidobenzenesulfonyl chloride. libretexts.orggoogle.com This intermediate is a key building block for forming the sulfamoyl linkage.
Formation of the Sulfamoyl Linkage in Complex Organic Molecules
The construction of the S-N bond to form the sulfonamide is the central coupling step in the synthesis of this compound. The most classic and widely used method involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.govnih.gov
In this specific synthesis, 4-acetamidobenzenesulfonyl chloride is reacted with 4-(trifluoromethyl)aniline. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) generated as a byproduct. nih.gov
While this classical approach is robust, modern organic synthesis has seen the development of numerous alternative methods for constructing S-N bonds, often with improved functional group tolerance and milder conditions. thieme-connect.com
| Method | Reagents/Catalyst | Description |
| Classical Method | Sulfonyl Chloride + Amine | Standard, high-yielding reaction, often requires a base to scavenge HCl. nih.govnih.gov |
| From Sulfonic Acids | Sulfonic Acid/Salt + Amine, Microwave | Direct conversion of sulfonic acids or their salts to sulfonamides. organic-chemistry.org |
| Oxidative Coupling | Thiol + Amine + Oxidant | In situ generation of sulfonyl chloride from a thiol, followed by amination. organic-chemistry.org |
| Pd-Catalyzed Coupling | Arylboronic Acid + SO₂ source + Amine | A transition-metal-catalyzed approach for preparing sulfonyl chlorides and subsequent sulfonamides under mild conditions. nih.gov |
| Photoredox/Copper Catalysis | Aryl Radical Precursor + SO₂ source + Amine | A three-component synthesis using synergetic catalysis for direct sulfonamide formation at room temperature. thieme-connect.comacs.org |
| From Carboxylic Acids | Aromatic Acid + SO₂ source + Amine | A one-pot conversion of readily available carboxylic acids into sulfonamides via decarboxylative chlorosulfonylation. nih.gov |
Regioselective Introduction and Modification of the Trifluoromethylphenyl Group
The 4-(trifluoromethyl)phenyl moiety is a critical component of the target molecule. The key precursor for its introduction is 4-(trifluoromethyl)aniline. sigmaaldrich.com This compound is commercially available but can also be synthesized through various methods. One common industrial method involves the high-pressure reaction of p-chlorobenzotrifluoride with ammonia. google.com
Alternatively, the trifluoromethyl group can be introduced onto the aniline ring through more modern trifluoromethylation reactions, although the synthesis starting from a pre-functionalized benzene (B151609) ring is often more straightforward. The synthesis of the other key precursor, 4-(trifluoromethyl)benzenesulfonyl chloride, can be achieved from chlorobenzotrifluoride through a sequence of nitration, reduction, diazotization, and sulfonation. google.comsigmaaldrich.com
The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and influences the nucleophilicity of the aniline's amino group. This must be taken into account during the sulfamoyl linkage formation step.
Advanced Catalytic Approaches in the Synthesis of this compound
Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign catalytic methods. Several advanced strategies can be applied to the synthesis of sulfonamides like this compound.
Palladium-catalyzed methods, for instance, allow for the synthesis of arylsulfonyl chlorides from arylboronic acids and a sulfur dioxide surrogate. nih.gov This process exhibits significant functional group tolerance and proceeds under mild conditions, avoiding the harsh reagents of classical methods. The resulting sulfonyl chloride can then be directly aminated in a one-pot procedure. nih.gov
Principles of Sustainable Chemistry and Green Synthesis Routes for Sulfamoylacetanilides
The pursuit of sustainable chemical manufacturing has led to the development of green chemistry principles, which aim to reduce the environmental impact of chemical processes. The synthesis of sulfamoylacetanilides, including the specific compound this compound, is an area where these principles can be effectively applied to create more environmentally benign and efficient methodologies. Traditional synthetic routes often rely on hazardous solvents, harsh reaction conditions, and produce significant waste, prompting the exploration of greener alternatives.
The core tenets of green chemistry applicable to sulfamoylacetanilide synthesis include the use of safer solvents, enhancing energy efficiency, improving atom economy, and utilizing catalytic reactions over stoichiometric ones. Research into the synthesis of sulfonamides and acetanilides has highlighted several innovative approaches that align with these principles.
One of the primary focuses of green synthesis is the replacement of volatile and toxic organic solvents with more environmentally friendly options. Water has emerged as a highly effective green solvent for the synthesis of sulfonamides. mdpi.comresearchgate.netexlibrisgroup.com Its use is advantageous due to its non-toxic nature, low cost, and the ability to simplify product isolation, as many organic products are sparingly soluble in water and can be separated by simple filtration. researchgate.net For instance, the synthesis of sulfonamide derivatives has been successfully carried out in water at room temperature, often eliminating the need for organic bases and expensive, toxic organic solvents. mdpi.comrsc.orgsci-hub.se
Energy efficiency is another cornerstone of sustainable chemistry. Microwave-assisted synthesis has been shown to significantly reduce reaction times and energy consumption in the synthesis of various organic compounds, including sulfonamides and acetanilides. nih.govnih.gov Microwave irradiation provides rapid and uniform heating, often leading to higher yields and cleaner reactions compared to conventional heating methods. nih.govscispace.com This technique can be particularly beneficial for the synthesis of complex molecules like this compound, potentially accelerating the reaction between the corresponding sulfonyl chloride and aniline precursors.
The principle of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product, is also a critical consideration. Green synthesis routes aim to minimize the generation of byproducts. Catalyst-free and solvent-free (neat) reaction conditions are exemplary in this regard, as they reduce the number of reagents and simplify purification processes. sci-hub.se Mechanochemical approaches, where reactions are induced by mechanical force, also offer a solvent-free alternative that can lead to high yields and reduced waste. rsc.org
Furthermore, the development of catalytic processes is central to green synthesis. While some green methods for sulfonamide synthesis are catalyst-free, others employ nanocatalysts or other efficient catalysts to facilitate the reaction under milder conditions, thereby reducing energy input and potential side reactions. sci-hub.se
The application of these green principles to the synthesis of sulfamoylacetanilides can be illustrated by comparing traditional and potential green synthetic routes. A traditional approach might involve the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with 4-aminoacetanilide in a chlorinated solvent like dichloromethane, using an organic base such as pyridine. In contrast, a greener approach would prioritize an aqueous reaction medium, potentially under microwave irradiation to expedite the reaction, and might proceed efficiently without a catalyst or with a recyclable one.
Below is a comparative table illustrating the potential advantages of a green synthesis approach for a generic sulfamoylacetanilide.
| Parameter | Traditional Synthesis | Green Synthesis Route |
| Solvent | Dichloromethane, Pyridine | Water, PEG-400, or Solvent-free |
| Catalyst | Often stoichiometric organic base | Catalyst-free or recyclable catalyst |
| Energy Input | Conventional heating (reflux) | Microwave irradiation or room temperature |
| Reaction Time | Several hours to days | Minutes to a few hours |
| Work-up | Extraction with organic solvents | Simple filtration |
| Waste Generation | Significant solvent and byproduct waste | Minimal waste |
| Atom Economy | Moderate | High |
This table presents a generalized comparison based on principles of green chemistry applied to sulfamoylacetanilide synthesis.
In the context of synthesizing celecoxib, a structural analogue of this compound, improved batch and flow syntheses have been developed that shorten reaction times and reduce chemical exposure, highlighting the practical benefits of applying green chemistry principles. rsc.org These advancements in related structures underscore the potential for developing more sustainable and efficient methods for producing this compound and other sulfamoylacetanilides.
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
High-Resolution ¹H NMR Spectroscopic Characterization
High-resolution proton (¹H) NMR spectroscopy would be essential to identify the chemical environment of all protons in the 4'-[4-(Trifluoromethyl)phenylsulfamoyl]acetanilide molecule. This would involve the determination of chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) for the aromatic protons on both phenyl rings, the amide (NH) proton, and the methyl (CH₃) protons of the acetanilide (B955) group. The integration of these signals would confirm the number of protons in each unique environment.
¹³C NMR Spectroscopic Investigations of Carbon Framework
Carbon-13 (¹³C) NMR spectroscopy would provide critical information about the carbon skeleton of the molecule. Each unique carbon atom in the structure would produce a distinct signal, and the chemical shift of each signal would indicate the type of carbon (e.g., aromatic, carbonyl, methyl, or trifluoromethyl). This technique would be instrumental in confirming the connectivity of the different functional groups.
Multidimensional NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, multidimensional NMR techniques would be employed. Correlation Spectroscopy (COSY) would establish proton-proton couplings within the same spin system. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would identify direct one-bond correlations between protons and the carbon atoms they are attached to. Finally, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would reveal longer-range (two- and three-bond) correlations between protons and carbon atoms, which is crucial for piecing together the entire molecular structure.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides insights into the functional groups present in a molecule and their vibrational modes.
Comprehensive Vibrational Mode Assignments of Functional Groups
A detailed IR and Raman spectral analysis of this compound would allow for the identification and assignment of characteristic vibrational frequencies for its various functional groups. This would include the stretching and bending vibrations of the N-H and C=O bonds of the amide group, the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonamide group, the C-F stretching vibrations of the trifluoromethyl group, and the various vibrations associated with the two substituted benzene (B151609) rings.
Correlation of Experimental and Theoretical Vibrational Frequencies
For a more in-depth understanding of the vibrational properties, the experimental IR and Raman spectra would ideally be compared with theoretical vibrational frequencies obtained from quantum chemical calculations, such as those based on Density Functional Theory (DFT). This correlation allows for a more precise assignment of the observed vibrational bands and can provide a deeper understanding of the molecule's electronic structure and bonding.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules. The absorption of UV or visible light by this compound induces transitions of electrons from lower energy molecular orbitals to higher energy ones. The structure of this compound, featuring multiple chromophores—moieties that absorb light—gives rise to a characteristic spectrum.
The key chromophores in this compound include the two benzene rings, the acetamido group (-NHC(O)CH₃), and the sulfonamide group (-SO₂NH-). The electronic transitions expected for this molecule are primarily π → π* and n → π* transitions.
π → π Transitions:* These high-energy transitions occur in the phenyl rings and the carbonyl group of the acetamide (B32628) moiety. The conjugated π-systems of the aromatic rings are responsible for strong absorption bands, typically observed in the lower wavelength region of the UV spectrum. The presence of substituents on the benzene rings, such as the trifluoromethyl group and the sulfamoylacetanilide moiety, can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε). For instance, studies on various acetanilide derivatives show that substitutions on the phenyl ring lead to both bathochromic (red) and hyperchromic (increased absorption) shifts of the primary absorption bands.
n → π Transitions:* These transitions involve the promotion of a non-bonding (n) electron from the oxygen or nitrogen atoms in the carbonyl and sulfonamide groups to an anti-bonding π* orbital. These transitions are typically of lower energy and intensity compared to π → π* transitions and appear at longer wavelengths.
Table 1: Expected Electronic Transitions in this compound
| Transition Type | Associated Functional Groups | Expected Wavelength Region | Relative Intensity |
| π → π | Phenyl rings, Carbonyl group | Shorter Wavelength (UV) | High |
| n → π | Carbonyl group, Sulfonamide group | Longer Wavelength (UV) | Low |
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement of the parent ion. For this compound (C₁₅H₁₃F₃N₂O₃S), HRMS would yield a precise mass-to-charge ratio (m/z) for its molecular ion, allowing for the confident assignment of its molecular formula.
The fragmentation pattern observed in the mass spectrum provides further structural information. Aromatic sulfonamides are known to undergo characteristic fragmentation pathways upon ionization. A key fragmentation process for arylsulfonamides is the cleavage of the C-S and S-N bonds. A notable fragmentation often observed is the elimination of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da. This rearrangement pathway is influenced by the nature of the substituents on the aromatic rings.
Other expected fragment ions would arise from the cleavage of the amide bond in the acetanilide moiety and the loss of the trifluoromethyl group. By analyzing the accurate masses of these fragment ions, the connectivity of the molecule can be pieced together, corroborating the proposed structure.
Table 2: Theoretical Mass Data for this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₃F₃N₂O₃S |
| Monoisotopic Mass | 374.0602 g/mol |
| Nominal Mass | 374 g/mol |
| Expected [M+H]⁺ Ion (High Resolution) | 375.0675 m/z |
X-ray Crystallographic Analysis of this compound and Analogues
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While the crystal structure of this compound itself is not available in the referenced literature, analysis of closely related analogues provides valuable insights into the expected structural features.
The crystal structures of N-(aryl)arylsulfonamides and benzamides containing a trifluoromethylphenyl group have been reported. For example, the crystal structure of N-(4-fluorophenyl)-4-methoxybenzenesulfonamide reveals a dihedral angle of 44.26 (13)° between the two benzene rings. In another related compound, N-[4-(trifluoromethyl)phenyl]benzamide, the tilt angle between the phenyl and the para-substituted phenyl ring was found to be 59.7 (1)°. These findings suggest that the two aromatic rings in this compound are likely to be significantly twisted relative to each other.
A crucial feature in the crystal packing of such sulfonamides is the formation of intermolecular hydrogen bonds. Typically, the N-H group of the sulfonamide acts as a hydrogen bond donor, while the sulfonyl oxygens act as acceptors, leading to the formation of chains or more complex networks in the crystal lattice. For instance, in N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, N—H⋯O hydrogen bonds form infinite one-dimensional chains. Similarly, the amide N-H in the acetanilide portion of the target molecule would also be expected to participate in hydrogen bonding with either a sulfonyl or carbonyl oxygen of a neighboring molecule.
Table 3: Selected Crystallographic Data for Analogue Compounds
| Parameter | N-(4-fluorophenyl)-4-methoxybenzenesulfonamide | N-[4-(trifluoromethyl)phenyl]benzamide |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 5.3787 (3) | 5.9228 (10) |
| b (Å) | 8.0183 (5) | 10.155 (2) |
| c (Å) | 29.539 (2) | 20.370 (4) |
| β (°) | 93.18 (1) | 93.99 (3) |
| Volume (ų) | 1272.5 (1) | 1221.7 (4) |
| Dihedral Angle between Rings (°) | 44.26 (13) | 59.7 (1) |
Therefore, it is not possible to generate an article with detailed research findings and data tables that strictly adheres to the provided outline for this specific chemical compound.
While general methodologies for these computational techniques are well-established and have been applied to structurally similar molecules, such as other sulfonamides or compounds containing trifluoromethyl or acetanilide moieties, presenting that information here would not pertain to the subject compound as requested and would be speculative. To maintain scientific accuracy, data specific to "this compound" from a dedicated study is required.
Computational Chemistry and Quantum Chemical Studies
Analysis of Non-Linear Optical (NLO) Properties
No specific data or research findings on the non-linear optical properties of 4'-[4-(Trifluoromethyl)phenylsulfamoyl]acetanilide were found in the provided search results. NLO analysis is a computational method used to predict the potential of a molecule to exhibit non-linear optical phenomena, which is crucial for applications in optoelectronics and photonics. This analysis typically involves the calculation of properties such as polarizability and hyperpolarizability.
Molecular Dynamics Simulations for Conformational Sampling
There were no specific studies on the use of molecular dynamics (MD) simulations for the conformational sampling of this compound in the search results. MD simulations are powerful computational tools that allow for the exploration of the conformational landscape of a molecule over time. arxiv.org This technique provides insights into the molecule's flexibility, stability of different conformers, and intramolecular interactions, which are essential for understanding its biological activity and physical properties. nih.gov
Mechanistic Organic Chemistry and Reactivity
Reaction Mechanisms Involving the Acetanilide (B955) Moiety
The acetanilide portion of the molecule consists of an acetamido group (-NHCOCH₃) attached to a phenyl ring. The reactivity of this system is characterized by reactions at the amide functional group and electrophilic substitution on the aromatic ring.
The amide linkage in the acetanilide moiety is susceptible to nucleophilic acyl substitution, most notably hydrolysis. Under strong acidic or basic conditions, the amide bond can be cleaved to yield 4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide and acetic acid. patsnap.com The mechanism involves the attack of a nucleophile (such as a hydroxide ion in basic conditions or water in acidic conditions) on the carbonyl carbon of the acetamido group. This is followed by the formation of a tetrahedral intermediate, which then collapses, leading to the cleavage of the carbon-nitrogen bond.
The synthesis of the acetanilide itself proceeds via a nucleophilic acyl substitution pathway, specifically the acetylation of an aniline (B41778) derivative. patsnap.com In this type of reaction, the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent like acetic anhydride (B1165640). patsnap.comunacademy.com
The acetamido group (-NHCOCH₃) is an activating group and directs incoming electrophiles to the ortho and para positions of the benzene (B151609) ring to which it is attached. nih.govlibretexts.org The activating and directing influence stems from the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system through resonance. brainly.com This delocalization increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles.
However, the activating effect of the acetamido group is less pronounced than that of a simple amino (-NH₂) group. brainly.comncert.nic.in This reduced activation is due to a competing resonance effect where the nitrogen's lone pair is also delocalized onto the adjacent carbonyl oxygen atom. ncert.nic.in This cross-conjugation makes the lone pair less available for donation to the benzene ring. ncert.nic.in Consequently, electrophilic aromatic substitution reactions on the acetanilide ring of the target molecule would be expected to proceed, albeit at a slower rate than on aniline, yielding predominantly ortho- and para-substituted products relative to the acetamido group. stackexchange.com
| Functional Group | Type | Directing Effect |
| Acetamido (-NHCOCH₃) | Activating | Ortho, Para |
| Sulfamoyl (-SO₂NH-) | Deactivating | Meta (on the trifluoromethylphenyl ring) |
| Trifluoromethyl (-CF₃) | Deactivating | Meta |
Reactivity of the Sulfamoyl Group and its Influence on the Molecular Scaffold
Sulfonamides can undergo N-alkylation and N-arylation reactions. organic-chemistry.org They can also be converted into synthetically useful intermediates such as sulfonyl radicals or sulfonyl imines. nih.govnih.gov The displacement of the sulfamoyl group from aromatic compounds by nucleophiles such as glutathione and cysteine has been observed, with the reaction rate being dependent on the pKa of the sulfonamide. nih.gov More acidic sulfonamides, often those attached to strongly electron-withdrawing rings, exhibit higher reactivity towards nucleophilic displacement. nih.gov The sulfamoyl group can also provide a reactive handle for further functionalization, for instance, conversion to a sulfamoyl fluoride allows for incorporation into more complex structures. ox.ac.uk
Impact of the Trifluoromethyl Group on Aromatic Reactivity and Electronic Effects
The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its strong deactivating effect on aromatic rings arises primarily from the high electronegativity of the three fluorine atoms, which creates a strong inductive effect (-I). nih.govtcichemicals.comwikipedia.org This effect significantly reduces the electron density of the attached phenyl ring, making it much less reactive towards electrophilic aromatic substitution. youtube.com
Due to this strong deactivation, the trifluoromethyl group acts as a meta-director in electrophilic aromatic substitution reactions. libretexts.orgwikipedia.orgscispace.com Attack at the ortho or para positions results in a resonance intermediate where the positive charge is placed on the carbon atom directly bonded to the electron-withdrawing CF₃ group, a highly destabilized situation. youtube.com In contrast, meta attack ensures that the positive charge of the intermediate is never located adjacent to the CF₃ group, resulting in a more stable intermediate. youtube.com The presence of the CF₃ group also enhances the electrophilic character of the molecule. nih.gov While the C-F bonds are very strong, under certain reductive conditions, the CF₃ group can undergo hydrodefluorination. nih.govacs.orgnih.govresearchgate.net
Rearrangement Reactions and Tautomerism Considerations
The structural motifs within 4'-[4-(Trifluoromethyl)phenylsulfamoyl]acetanilide allow for the possibility of several rearrangement reactions under specific conditions. Acetanilides are known to undergo the photo-Fries rearrangement, where irradiation can lead to the migration of the acetyl group from the nitrogen atom to the ortho or para positions of the aromatic ring. researchgate.net
Sulfonamides can participate in rearrangements like the Truce-Smiles and Dohmori-Smiles rearrangements. jst.go.jpacs.org These reactions typically involve intramolecular nucleophilic aromatic substitution, where one aryl group migrates from the sulfur to the nitrogen atom or vice versa, often prompted by a strong base. For instance, heating certain N-acyl pyridinesulfonamide 1-oxides in sodium hydroxide can cause a rearrangement to form pyridineacetic acid derivatives. jst.go.jp
Regarding tautomerism, the acetanilide portion of the molecule can theoretically exist in keto and enol forms. While the keto form is overwhelmingly stable, studies on ionized acetanilide have shown that the enol tautomer has distinct chemical reactivity, such as eliminating HNCO via a skeletal rearrangement. nih.gov The sulfonamide group can also exhibit tautomerism, although it is less common.
Oxidation and Reduction Pathways of the Compound
The different functional groups in this compound present several potential sites for oxidation and reduction.
Oxidation:
The acetanilide moiety can be oxidized, with studies showing para-oxidation as a primary biotransformation step. nih.gov The oxidation of acetanilide by strong oxidizing agents like potassium permanganate has also been studied, indicating the susceptibility of this part of the molecule. researchgate.net An iodine(III)-mediated oxidative process can lead to the functionalization of the para-position of acetanilides. acs.org
The sulfonamide group can be oxidized under various conditions. For example, oxidation with ferrate(VI) can lead to transformations at the aniline site and potentially SO₂ extrusion. nsf.govacs.org Other methods can oxidize sulfonamides to N-sulfonylimines. nih.gov The nitrogen atom of the sulfonamide may become deprotonated in basic conditions, making it more susceptible to oxidation. acs.org
Reduction:
The trifluoromethyl group is generally resistant to reduction due to the strength of the C-F bonds. However, specific methods have been developed for its partial reduction (hydrodefluorination) to a difluoromethyl (-CF₂H) group. nih.govnewiridium.com This process often involves the formation of a radical anion intermediate. nih.govacs.org Complete reduction to a methyl group is also possible but typically requires harsh conditions. nih.gov
The aromatic rings could potentially be reduced under conditions like Birch reduction, though this would be challenging given the functional groups present. The amide carbonyl group of the acetanilide is generally resistant to reduction but can be reduced under powerful conditions, for example, with lithium aluminum hydride.
Structure Activity Relationship Sar and Mechanistic Biological Investigations
Principles of Structure-Activity Relationship Studies for Complex Organic Molecules
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the specific structural features of a molecule with its biological effects. For complex organic molecules like 4'-[4-(Trifluoromethyl)phenylsulfamoyl]acetanilide, SAR principles guide the systematic modification of the chemical structure to optimize therapeutic activity and minimize adverse effects.
Key principles of SAR involve:
Identification of the Pharmacophore: This is the essential three-dimensional arrangement of atoms or functional groups required for biological activity. For sulfonamides, the core structure often plays a critical role in binding to target enzymes. youtube.comopenaccesspub.org
Functional Group Modification: Altering functional groups can significantly impact a molecule's potency, selectivity, solubility, and metabolic stability. mdpi.com The introduction of a trifluoromethyl (-CF3) group, for instance, is a common strategy in drug design to enhance properties like metabolic stability and binding affinity due to its high electronegativity and lipophilicity. mdpi.comresearchgate.net
Isosteric and Bioisosteric Replacement: This involves substituting a functional group with another that has similar physical or chemical properties, which can lead to improved pharmacological profiles.
Conformational Analysis: The three-dimensional shape of a molecule is crucial for its interaction with biological targets. Understanding the preferred conformations of a molecule can aid in designing more potent analogs.
Quantitative Structure-Activity Relationship (QSAR) models are often developed to create a mathematical relationship between chemical structure and biological activity, enabling the prediction of the activity of novel compounds. youtube.com
Rational Design and Synthesis of this compound Analogs for SAR Probing
The rational design of analogs of this compound would involve systematic modifications to its core structure to probe the SAR. A plausible synthetic strategy for the parent compound and its analogs could be adapted from established methods for synthesizing sulfonamides and acetanilides. nih.govuoalfarahidi.edu.iqresearchgate.net
A general synthetic approach could involve the reaction of 4-acetamidobenzenesulfonyl chloride with 4-(trifluoromethyl)aniline (B29031). uoalfarahidi.edu.iq Analogs could then be synthesized by varying the substituents on both the acetanilide (B955) and the trifluoromethylphenyl rings.
Table 1: Proposed Analogs of this compound for SAR Studies
| Analog | Modification on Acetanilide Ring (Ring A) | Modification on Trifluoromethylphenyl Ring (Ring B) | Rationale for Modification |
| 1a | Methyl group at the 2' or 3' position | Unchanged | To probe the steric and electronic effects near the acetamido group. |
| 1b | Replacement of acetamido with other acyl groups (e.g., propanamido) | Unchanged | To evaluate the influence of the acyl chain length on activity. |
| 1c | Unchanged | Shifting the trifluoromethyl group to the 2- or 3-position | To assess the positional importance of the electron-withdrawing group for target interaction. |
| 1d | Unchanged | Replacement of trifluoromethyl with other electron-withdrawing groups (e.g., -NO2, -CN) | To determine the specific contribution of the trifluoromethyl group to the overall activity. |
| 1e | Unchanged | Introduction of a hydroxyl or methoxy group | To explore the impact of hydrogen bond donors/acceptors on binding affinity. |
The synthesis of these analogs would allow for a systematic evaluation of how different structural features contribute to the biological activity of the parent compound. For instance, studies on other sulfonamides have shown that the nature and position of substituents on the aromatic rings can significantly influence their inhibitory potency against various enzymes. researchgate.net
Molecular Mechanisms of Interaction with Biological Targets
The biological effects of this compound are dictated by its interactions with specific molecular targets. While direct studies are not available, the mechanisms of related sulfonamide and trifluoromethyl-containing compounds provide a framework for understanding its potential modes of action.
Sulfonamides are well-known enzyme inhibitors, with their primary mechanism of antibacterial action being the competitive inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. researchgate.netmsdmanuals.com The structural similarity of sulfonamides to the enzyme's natural substrate, para-aminobenzoic acid (PABA), allows them to bind to the active site and block the metabolic pathway. mdpi.com
For this compound, it is plausible that it could act as a competitive inhibitor for certain enzymes. The trifluoromethyl group can enhance binding affinity to the target protein. nih.gov The kinetics of inhibition (reversible, irreversible, competitive, non-competitive, etc.) would need to be determined through enzymatic assays.
Table 2: Potential Enzyme Inhibition Parameters for this compound (Hypothetical)
| Parameter | Description | Potential Implication |
| Ki (Inhibition Constant) | A measure of the inhibitor's binding affinity to the enzyme. | A low Ki value would indicate potent inhibition. |
| IC50 (Half-maximal Inhibitory Concentration) | The concentration of inhibitor required to reduce enzyme activity by 50%. | A common measure of inhibitor potency. |
| Mechanism of Inhibition | Competitive, non-competitive, uncompetitive, or mixed. | Provides insight into how the inhibitor interacts with the enzyme and its substrate. |
| Binding Kinetics | Reversible or irreversible; fast or slow binding. | Determines the duration and nature of the inhibitory effect. |
The interaction between a ligand like this compound and its protein target can be characterized by its thermodynamic parameters. Techniques such as Isothermal Titration Calorimetry (ITC) can directly measure the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of this interaction. nih.gov
Gibbs Free Energy (ΔG): Related to the binding affinity (Kd), a more negative ΔG indicates a stronger interaction.
Enthalpy (ΔH): Represents the change in heat upon binding, reflecting the formation and breaking of bonds.
Entropy (ΔS): Represents the change in disorder of the system upon binding.
These thermodynamic parameters provide a complete picture of the driving forces behind the ligand-protein interaction and are invaluable for rational drug design. tandfonline.comacs.org Computational methods, such as molecular dynamics simulations, can also be used to predict binding affinities and understand the kinetics of drug-target binding. acs.orgnih.gov
Sulfonamide-containing compounds have been shown to modulate various signaling pathways. nih.gov For example, some sulfonamides can influence inflammatory pathways by affecting the production of cytokines. nih.gov The trifluoromethylphenyl moiety is also found in many kinase inhibitors, which target signaling cascades involved in cell proliferation and survival. nih.govingentaconnect.com
Given its structure, this compound could potentially modulate pathways such as:
Inflammatory pathways: Through inhibition of enzymes like cyclooxygenase (COX) or by affecting cytokine signaling. openaccesspub.org
Kinase signaling pathways: The trifluoromethylphenyl group is a common feature in inhibitors of kinases such as VEGFR-2, which is involved in angiogenesis. mdpi.commdpi.com
Metabolic pathways: As seen with antibacterial sulfonamides that inhibit folate synthesis. msdmanuals.com
Identifying the specific pathways modulated by this compound would require extensive cellular and biochemical assays.
Advanced Target Identification and Validation Methodologies
Identifying the specific biological target(s) of a novel compound is a critical step in drug discovery. For this compound, several advanced methodologies could be employed:
Chemical Proteomics: This approach uses chemical probes to identify the protein targets of a small molecule within a complex biological sample. Techniques like affinity chromatography coupled with mass spectrometry can isolate and identify binding partners. mdpi.com
Thermal Proteome Profiling (TPP): TPP measures the changes in thermal stability of proteins in the presence of a ligand. A drug binding to its target often increases the protein's stability, which can be detected on a proteome-wide scale. frontlinegenomics.com
Computational Target Prediction: In silico methods can predict potential targets based on the chemical structure of the compound by comparing it to databases of known ligands and their targets.
Genetic Approaches: Techniques like CRISPR-Cas9 screening can be used to identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to its target or pathway.
These modern proteomics and genetic approaches provide powerful tools for unbiased target identification and validation, de-risking the drug development pipeline. biognosys.comnautilus.biometwarebio.com
Chemoproteomic Approaches (e.g., Affinity-Based Probes, Activity-Based Protein Profiling)
Chemoproteomic strategies are pivotal for identifying the protein targets of a small molecule within a complex biological system. nih.govyoutube.com
Affinity-Based Probes: To identify the binding partners of this compound, an affinity-based probe could be synthesized. This would involve chemically modifying the parent compound to include a reporter tag (e.g., biotin) and a photo-reactive group. nih.govresearchgate.net This probe would then be incubated with cell lysates or live cells, and upon UV irradiation, it would covalently crosslink to interacting proteins. The tagged proteins could then be enriched and identified using mass spectrometry. nih.gov
Activity-Based Protein Profiling (ABPP): ABPP is a powerful functional proteomic technology used to study enzyme activity directly in native biological systems. mdpi.comnih.gov If this compound is found to be an enzyme inhibitor, competitive ABPP could be employed. frontiersin.org This would involve competing the compound against a broad-spectrum or targeted activity-based probe to profile its selectivity and potency against specific enzyme families. youtube.com
Table 1: Potential Chemoproteomic Approaches for this compound
| Approach | Description | Potential Insights |
|---|---|---|
| Affinity-Based Probes | Synthesis of a tagged and photo-reactive version of the compound to capture binding partners. | Identification of direct protein targets. |
Label-Free Proteomics for Target Deconvolution (e.g., CETSA, TPP, DARTS, SPROX)
Label-free methods offer an alternative to probe-based approaches for identifying compound targets by observing changes in protein properties upon ligand binding. nih.govresearchgate.net
Cellular Thermal Shift Assay (CETSA): This method relies on the principle that protein-ligand binding can alter the thermal stability of the protein. By heating cell lysates or intact cells treated with this compound to various temperatures, shifts in the melting curves of target proteins compared to untreated controls can be detected by mass spectrometry, indicating a direct interaction.
Other Label-Free Methods: Techniques such as Thermal Proteome Profiling (TPP), Drug Affinity Responsive Target Stability (DARTS), and Stability of Proteins from Rates of Oxidation (SPROX) could also be applied. nih.gov These methods provide orthogonal evidence for target engagement by measuring changes in protein stability against heat, proteolysis, or chemical denaturation, respectively. nih.gov
In Silico Target Prediction and Chemoinformatics-Guided Approaches
Computational methods can predict potential biological targets for a small molecule based on its chemical structure, providing a valuable starting point for experimental validation. ijsdr.org
Ligand-Based Approaches: The structure of this compound can be compared to databases of known bioactive molecules. mdpi.com Similarity searching, using fingerprints and other molecular descriptors, can identify compounds with similar structures and known targets, suggesting potential targets for the query compound. nih.gov
Structure-Based Approaches: If a high-resolution structure of a potential target protein is available, molecular docking simulations can be performed to predict the binding mode and affinity of this compound. nih.gov
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Once potential protein targets are identified, molecular docking and dynamics simulations can provide detailed insights into the specific interactions at the atomic level. journaleras.comresearchgate.net
Molecular Docking: This computational technique would place this compound into the binding site of a target protein and score the potential binding poses. rjptonline.orgnih.gov This can help to visualize how the ligand fits within the active site and identify key interacting residues.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to simulate the dynamic behavior of the ligand-protein complex over time. ajchem-a.complos.org These simulations provide information on the stability of the binding pose and can reveal conformational changes in the protein upon ligand binding.
Table 2: Computational Approaches for Target Interaction Analysis
| Technique | Description | Potential Insights |
|---|---|---|
| Molecular Docking | Predicts the preferred binding orientation of the compound to a protein target. | Identification of key binding interactions (e.g., hydrogen bonds, hydrophobic interactions). |
Multi-Target Engagement and Polypharmacological Profiling
It is increasingly recognized that the therapeutic effects and potential side effects of drugs can be due to their interaction with multiple targets (polypharmacology). Investigating the multi-target engagement of this compound would be crucial for a comprehensive understanding of its biological activity.
Chemical Biology Applications and Research Paradigms
4'-[4-(Trifluoromethyl)phenylsulfamoyl]acetanilide as a Tool for Chemical Biology
Currently, there is no publicly available research that describes the use of this compound as a tool compound in the field of chemical biology. Its potential utility for probing biological systems, such as target identification or pathway elucidation, remains unexplored and undocumented in peer-reviewed literature.
Elucidating Cellular Mechanisms of Action Through Chemical Perturbation
The scientific literature lacks any studies focused on the elucidation of the cellular mechanism of action for this compound. Research employing chemical perturbation to understand how this compound affects cellular processes, signaling pathways, or molecular targets has not been published.
Integration of "-Omics" Data for Comprehensive Mechanistic Understanding
There are no available research articles or datasets that integrate proteomics, metabolomics, or other "-omics" data to provide a comprehensive mechanistic understanding of this compound's biological effects. Consequently, its impact on the cellular proteome or metabolome is unknown.
Development of Structure-Based Research Hypotheses
No literature has been found that proposes or investigates structure-based research hypotheses for this compound. The relationship between its chemical structure and any potential biological activity has not been the subject of published scientific inquiry.
Future Perspectives and Emerging Research Directions
Predictive Modeling for Structure-Function Relationships of Sulfamoylacetanilides
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is becoming an indispensable tool for understanding how the chemical structure of a compound influences its biological activity. nih.govcreative-biolabs.com For sulfamoylacetanilides, QSAR models offer a systematic way to correlate physicochemical properties with therapeutic effects, thereby guiding the rational design of more potent and selective analogs.
These models are built by analyzing a series of related compounds and their measured biological activities. nih.gov By calculating various molecular descriptors—numerical representations of a molecule's properties—researchers can identify the key structural features that govern efficacy. For sulfonamide derivatives, important descriptors often include electronic properties (like electronegativity and polarity), steric factors (such as molecular volume), and hydrophobicity (often represented by the octanol-water partition coefficient, log P). nih.govnih.gov
A QSAR study on bioactive sulfonamides, for instance, demonstrated that inhibitory activity against the carbonic anhydrase II isozyme is influenced by the compound's energy, entropy, polarity, and reactivity indexes, as determined by Density Functional Theory (DFT) calculations. nih.gov Such models can take the form of a mathematical equation that predicts the biological activity of a new, unsynthesized compound, significantly reducing the time and resources required for drug discovery. nih.govnih.gov The application of these computational methods allows for the virtual screening of large libraries of potential sulfamoylacetanilide derivatives, prioritizing the most promising candidates for synthesis and biological testing.
Table 1: Key Molecular Descriptors in QSAR Modeling of Sulfonamides
| Descriptor Category | Specific Examples | Potential Influence on Activity |
| Electronic | Electronegativity, Partial Atomic Charges, Dipole Moment | Governs electrostatic interactions with the biological target, influencing binding affinity. nih.gov |
| Steric | Molecular Weight, Van der Waals Volume, Molecular Surface Area | Determines the physical fit of the molecule into the target's active site. nih.gov |
| Hydrophobic | Octanol-Water Partition Coefficient (LogP), Molar Refractivity | Affects membrane permeability, bioavailability, and hydrophobic interactions with the target. creative-biolabs.com |
| Topological | Connectivity Indices, Shape Indices | Describes the branching and overall shape of the molecule, which can impact receptor binding. |
| Quantum Chemical | HOMO/LUMO Energies, Entropy, Polarity | Provides insight into the molecule's reactivity and stability, which are crucial for its interaction with biological systems. nih.gov |
Exploration of Novel Biological Targets for This Chemical Class
While sulfonamides have a well-established history as antimicrobial and diuretic agents, the unique structural features of trifluoromethylated sulfamoylacetanilides open doors to a broader range of biological targets. The trifluoromethyl group enhances properties like metabolic stability and lipophilicity, potentially improving a molecule's ability to interact with novel protein targets. nih.govmdpi.com
Current research is actively exploring the potential of sulfonamide derivatives against a variety of diseases by targeting specific proteins. nih.gov For example, certain trifluoromethylated aryl sulfonamides have been identified as potent inhibitors of Cholesteryl Ester Transfer Protein (CETP), a key target in managing cardiovascular diseases by modulating cholesterol levels. nih.govbenthamdirect.com Other areas of investigation include the design of sulfonamide-based molecules to inhibit HIV-1 entry by targeting the gp120 envelope glycoprotein. researchgate.net
Furthermore, the adaptability of the sulfonamide scaffold makes it a candidate for developing inhibitors for enzymes implicated in cancer, such as aromatase, a target in breast cancer therapy. nih.govnih.gov Computational and proteomics-based approaches are helping to identify and validate new potential targets, such as ubiquitin E3 ligases and various kinases, where the specific binding properties of sulfamoylacetanilides could be exploited for therapeutic benefit. nih.govnih.gov The exploration of these novel targets is a crucial step toward repositioning this chemical class for new and challenging therapeutic applications.
Advancements in Synthetic Methodologies for Trifluoromethylated Sulfonamides
The efficiency and versatility of synthetic chemistry are paramount to the development of novel drug candidates. For trifluoromethylated sulfonamides, recent advancements have focused on creating more streamlined, efficient, and environmentally friendly synthetic routes. These new methods facilitate the creation of diverse libraries of compounds for biological screening.
The introduction of the trifluoromethyl (CF3) group, a key feature of the title compound, has also seen significant progress. nih.gov Historically, incorporating this group could be challenging, but the development of new trifluoromethylation reagents, such as hypervalent iodine compounds, has made it more accessible. mdpi.com These reagents allow for the direct trifluoromethylation of various substrates under relatively mild conditions. mdpi.com Furthermore, innovative strategies for synthesizing N-trifluoromethylated sulfonamides and related structures like sulfonimidamides are expanding the chemical space available to medicinal chemists, offering new building blocks for drug design. researchgate.netresearchgate.netacs.org These advancements are critical for efficiently producing not only 4'-[4-(Trifluoromethyl)phenylsulfamoyl]acetanilide but also a wide array of its structural analogs for further study.
Computational Design and Virtual Screening Approaches for Analog Development
Computational chemistry has revolutionized the process of drug discovery, enabling the rapid design and evaluation of new molecules before they are ever synthesized in a lab. For the development of analogs of this compound, computational design and virtual screening are powerful strategies to identify candidates with improved properties.
Virtual screening involves the use of computer models to screen large databases of chemical compounds against a specific biological target. mdpi.com This process typically begins with a known protein structure. Using molecular docking programs, researchers can predict how different molecules will bind to the target's active site and estimate their binding affinity. nih.govmdpi.com This allows for the rapid identification of promising "hits" from libraries containing thousands or even millions of compounds. nih.gov
This approach has been successfully applied to identify novel sulfonamide derivatives for various targets. For example, virtual screening of the DrugBank database helped identify existing sulfonamide-based drugs that could be repurposed as inhibitors of carbonic anhydrase in Trypanosoma cruzi, the parasite that causes Chagas disease. mdpi.com Similarly, screening the ChemBridge database against the aromatase enzyme yielded potential new leads for breast cancer treatment. nih.govnih.govresearchgate.net
Once initial hits are identified, computational tools can be used to guide their optimization. By making virtual modifications to the molecule's structure—such as altering substituent groups—chemists can predict how these changes will affect binding and other properties. This iterative process of computational design, followed by synthesis and biological testing of the most promising candidates, significantly accelerates the development of new and more effective therapeutic agents based on the sulfamoylacetanilide scaffold. rsc.orgmdpi.com
Q & A
Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?
- Methodological Answer : Replace traditional solvents (DMF, THF) with bio-based alternatives (cyclopentyl methyl ether, 2-MeTHF) to reduce E-factor. Catalytic systems like recyclable immobilized lipases or flow chemistry setups minimize waste. ICReDD’s reaction path search methods demonstrate energy savings in similar sulfonamide syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
